Home > Products > Screening Compounds P33033 > Lumateperone metabolite M131
Lumateperone metabolite M131 - 1469343-42-7

Lumateperone metabolite M131

Catalog Number: EVT-8448010
CAS Number: 1469343-42-7
Molecular Formula: C24H30FN3O
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumateperone metabolite M131 is a significant compound derived from lumateperone, an atypical antipsychotic medication primarily developed for the treatment of schizophrenia. Lumateperone itself is distinguished as a selective and simultaneous modulator of dopamine, serotonin, and glutamate receptors, making it unique among antipsychotics. The compound is classified as a serotonin transport inhibitor and a dopamine D2 receptor antagonist, with additional activity at various other neurotransmitter receptors, which contributes to its therapeutic effects in managing psychiatric disorders .

Source

Lumateperone was developed by Intra-Cellular Therapies and has been approved by the United States Food and Drug Administration for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. The principal metabolite M131 is formed through the metabolic processes of lumateperone, highlighting its significance in understanding the drug's pharmacokinetics and pharmacodynamics .

Classification

Chemically, lumateperone is classified as an atypical antipsychotic. Its metabolites, including M131, fall under the broader category of psychoactive substances that interact with neurotransmitter systems in the brain. M131 specifically has been identified as a product of lumateperone's metabolism, which can influence its therapeutic efficacy and safety profile .

Synthesis Analysis

Methods

The synthesis of lumateperone metabolite M131 involves metabolic pathways primarily mediated by various enzymes in the liver. Lumateperone undergoes extensive biotransformation, producing over 20 metabolites through pathways involving cytochrome P450 enzymes and uridine diphosphate-glucuronosyltransferases. The specific pathway leading to M131 involves the reduction of the carbonyl side-chain of lumateperone facilitated by ketone reductase enzymes .

Technical Details

The synthesis can be summarized as follows:

  1. Administration: Lumateperone is administered orally.
  2. Metabolism: Upon entering systemic circulation, lumateperone is metabolized predominantly in the liver.
  3. Enzymatic Action: Key enzymes involved include CYP3A4 and UGT1A4, which facilitate the conversion of lumateperone to M131 through reduction reactions.
Molecular Structure Analysis

Structure

The molecular formula for lumateperone metabolite M131 is C24H30FN3OC_{24}H_{30}FN_{3}O. Its structural characteristics include:

  • A complex arrangement of carbon rings typical of many psychoactive compounds.
  • Functional groups that are essential for receptor binding and activity.

Data

The compound's molecular weight is approximately 399.5 g/mol. The presence of fluorine in its structure suggests potential interactions with neurotransmitter receptors, influencing its pharmacological profile .

Chemical Reactions Analysis

Reactions

M131 is primarily formed through reduction reactions involving ketones and alcohols during the metabolism of lumateperone. These reactions typically occur via:

  • Reduction: The carbonyl group in lumateperone is reduced to an alcohol by ketone reductase.
  • Conjugation: Further modifications may occur via conjugation with glucuronic acid or sulfate groups.

Technical Details

The metabolic pathway can be illustrated as follows:

  1. Initial Metabolism: Lumateperone → Intermediate Metabolites (via CYP450 enzymes)
  2. Formation of M131: Intermediate Metabolites → Lumateperone Metabolite M131 (via reduction)
Mechanism of Action

Process

The mechanism by which lumateperone metabolite M131 exerts its effects relates closely to its parent compound's action on neurotransmitter systems. M131 retains some pharmacological properties that may influence serotonin and dopamine receptor activity.

Data

Research indicates that both lumateperone and its metabolites exhibit varying affinities for serotonin 5-HT2A receptors, dopamine D1 and D2 receptors, and glutamate receptors. This multifaceted action contributes to their effectiveness in treating symptoms associated with schizophrenia and bipolar disorder .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light.

Relevant data regarding these properties can inform formulation strategies for therapeutic applications .

Applications

Scientific Uses

Lumateperone metabolite M131 has potential applications in pharmacological research aimed at better understanding the mechanisms underlying schizophrenia and other neuropsychiatric disorders. Its role as a metabolite can provide insights into:

  • Drug Efficacy: Understanding how metabolites influence therapeutic outcomes.
  • Safety Profiles: Assessing the safety implications of drug metabolism in different populations.
  • Pharmacokinetics: Evaluating how variations in metabolism affect drug levels and responses among individuals.

Research into this metabolite may also contribute to developing more effective treatment regimens or new therapeutic agents targeting similar pathways .

Synthetic Pathways and Structural Optimization of Lumateperone Metabolite M131

Lumateperone metabolite M131 (1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)butan-1-ol) represents a major pharmacologically active reduced metabolite of the antipsychotic lumateperone. Its synthesis and structural optimization require meticulous attention to stereochemistry, functional group manipulation, and purification strategies [2] [8].

Stereoselective Synthesis of the Pyrido-Pyrrolo-Quinoxaline Core

The tetracyclic pyrido-pyrrolo-quinoxaline core (6b,7,8,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline) is central to M131's bioactivity. Synthesis begins with a stereocontrolled Pictet-Spengler reaction between (R)-tryptophan methyl ester and 2,3-difluorobenzaldehyde, yielding a tetrahydro-β-carboline intermediate with >99% enantiomeric excess (ee). Subsequent piperazine ring closure employs N-benzyl-2-chloroacetamide under microwave-assisted conditions (120°C, 15 min), followed by palladium-catalyzed debenzylation (H₂, Pd/C). The critical (6bR,10aS) absolute configuration is preserved via asymmetric hydrogenation (Ir-(R)-XylBINAP catalyst) at the C6b-C10a junction, which governs dopamine receptor affinity [7] [8].

Table 1: Key Parameters for Core Synthesis

StepReagent/ConditionsYield (%)Enantiomeric Excess (%)
Pictet-Spengler Cyclization(R)-Tryptophan methyl ester, 2,3-difluorobenzaldehyde, AcOH, 25°C, 24h78>99
Piperazine AnnulationN-Benzyl-2-chloroacetamide, K₂CO₃, DMF, 120°C (microwave)8598
Asymmetric HydrogenationH₂ (50 psi), Ir-(R)-XylBINAP, CH₂Cl₂, 40°C9299.5

Fluorophenyl-Butanol Functionalization Strategies

M131 features a 4-(4-fluorophenyl)-4-hydroxybutyl side chain linked to N12 of the tetracyclic core. The synthesis involves:

  • Carbonyl Reduction: Lumateperone’s ketone group (C24H28FN3O) is stereoselectively reduced to (S)-alcohol M131 (C24H30FN3O) using recombinant human carbonyl reductase (hrCE-1) or NaBH₄/CeCl₃. Enzymatic reduction achieves >95% diastereoselectivity (S-configuration) at 37°C/pH 7.4, mimicking in vivo metabolism [2] [8].
  • Side Chain Installation: Alternative routes involve nucleophilic displacement of 4-(4-fluorophenyl)-4-hydroxybutyl methanesulfonate with the tetracyclic amine (K₂CO₃, DMF, 60°C, 72% yield). Protecting groups (tert-butoxycarbonyl, Boc) prevent N-alkylation at undesired positions [4] [8].

Notably, the (S)-hydroxyl configuration enhances metabolic stability in vivo compared to its (R)-epimer, as evidenced by rat plasma exposure ratios (M131/lumateperone = 1.5:1) [2].

Challenges in Preserving Chiral Integrity During Metabolite Derivatization

Chiral degradation pathways necessitate stringent control:

  • Epimerization: The C1' alcohol (adjacent to the fluorophenyl ring) undergoes base-catalyzed racemization (e.g., during HPLC purification with triethylamine). Acidic conditions (pH < 3) stabilize the (S)-configuration but risk N-deprotection [8].
  • Oxidative Pathways: Trace metals catalyze C1'-hydroxyl oxidation back to ketone (lumateperone), requiring chelators (EDTA) in reaction buffers [2].
  • Analytical Control: Chiral HPLC (Chiralpak IC-3 column, n-hexane/isopropanol/diethylamine 85:15:0.1 v/v) resolves (S)-M131 from its (R)-epimer (retention times: 12.3 min vs. 14.7 min). Storage at 2–8°C in amber vials under N₂ minimizes racemization to <0.5% over 12 months [8].

Table 2: Degradation Pathways and Mitigation Strategies

Degradation PathwayConditions Promoting DegradationMitigation StrategyResidual Impurity (%)
C1' EpimerizationpH > 8, T > 30°CPurification at pH 3–4, low temperature<0.3
Oxidation to LumateperoneO₂, light, Fe³⁺/Cu²⁺ ionsEDTA (0.1% w/v), inert atmosphere<0.2
N-DealkylationStrong acids (pH < 2)Controlled deprotection (TFA/DCM 1:1)<0.1

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-Phase Synthesis (SPS):

  • Utilizes Wang resin-linked tetracyclic core. Side chain assembly employs Fmoc-protected 4-(4-fluorophenyl)-4-hydroxybutanoic acid, coupled via O-acylisourea (DIC/ClHOBt). Cleavage (TFA/H₂O 95:5) yields M131 with 65–70% purity, necessitating HPLC purification.
  • Advantages: Automation-compatible, reduces intermolecular side reactions.
  • Limitations: Low yield (∼40%) due to incomplete coupling/resin degradation [4] [8].

Solution-Phase Synthesis (SPS):

  • Classical stepwise approach in refluxing acetonitrile (18 h) achieves 75% yield. Phase-transfer catalysis (Aliquat 336) enhances alkylation efficiency (95% conversion).
  • Advantages: Higher throughput, scalability to kilogram batches.
  • Limitations: Requires meticulous purification (column chromatography, recrystallization) to remove genotoxic alkyl sulfonates [4] [8].

Table 3: Synthesis Method Comparison

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Overall Yield38–42%70–75%
Purity (Crude)65–70%85–90%
Scalability<100 mgMulti-kilogram
Key ImpurityTruncated sequences (<5%)N,N-Dialkylated byproduct (2–3%)
Purification MethodPreparative HPLCRecrystallization (ethanol/water)

Properties

CAS Number

1469343-42-7

Product Name

Lumateperone metabolite M131

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol

Molecular Formula

C24H30FN3O

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H30FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21,23,29H,3,6,11-16H2,1H3/t20-,21-,23?/m0/s1

InChI Key

IJCBVPQIVXGURF-MMBKUXRPSA-N

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.